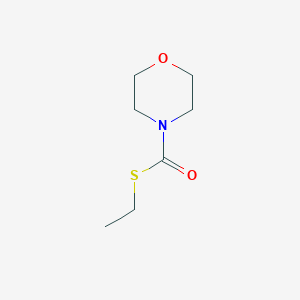

S-Ethyl morpholine-4-carbothioate

Description

Structure

3D Structure

Properties

IUPAC Name |

S-ethyl morpholine-4-carbothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCFISXBKDJIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00793107 | |

| Record name | S-Ethyl morpholine-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00793107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65839-09-0 | |

| Record name | S-Ethyl morpholine-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00793107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context and Significance of Carbothioate Chemistry

The field of carbothioate chemistry is a significant branch of organic chemistry that investigates compounds containing the thiocarbamate functional group. These are organosulfur compounds that can be considered sulfur analogues of carbamates. wikipedia.org Thiocarbamates exist in two isomeric forms: O-thiocarbamates (ROC(=S)NR₂) and S-thiocarbamates (RSC(=O)NR₂). wikipedia.org S-Ethyl morpholine-4-carbothioate belongs to the latter class of S-thiocarbamates.

The stability of thiocarbamate esters makes them valuable in various applications. ucanr.edu Unlike carbamic acids, which are generally unstable, their ester derivatives exhibit significant stability. ucanr.edu The introduction of a sulfur atom in place of an oxygen atom imparts distinct physicochemical properties to these molecules. These properties include altered polarity, lipophilicity, and metabolic stability, which are of considerable interest in fields like medicinal chemistry and agrochemical development. e3s-conferences.orgnih.gov

The synthesis of thiocarbamates can be achieved through several routes. One common method involves the reaction of thiocyanates with water or alcohols. wikipedia.org Another approach is the reaction of thiols with carbamoyl (B1232498) chlorides. wikipedia.org The versatility in synthesis allows for the creation of a diverse library of thiocarbamate derivatives for various research purposes.

The significance of the carbothioate moiety is underscored by its presence in a range of biologically active molecules. For instance, several commercial herbicides are based on the thiocarbamate structure. wikipedia.orgucanr.edu In medicinal chemistry, the replacement of an ester or amide linkage with a thiocarbamate can influence a molecule's interaction with biological targets and its pharmacokinetic profile. nih.gov Research into carbothioate derivatives continues to be an active area, with studies exploring their potential as inhibitors of various enzymes and their applications in materials science. nih.gov

Overview of Structural Features and Derivatives Pertaining to the Morpholine 4 Carbothioate Scaffold

Established Synthetic Pathways for Thioester and Thiocarbamate Formation

The formation of the thiocarbamate linkage, a key feature of this compound, is underpinned by fundamental reactions in organic chemistry. These pathways, primarily developed for the broader classes of thioesters and thiocarbamates, provide the foundational principles for designing specific syntheses.

Nucleophilic Acyl Substitution Routes Employing Thiols and Amine Derivatives

Nucleophilic acyl substitution is a cornerstone of carboxylic acid derivative chemistry and a primary method for constructing thioesters and thiocarbamates. In biological systems, carboxylic acids are often activated as thioesters, such as acetyl CoA, which are reactive enough to undergo further acyl substitution reactions but stable enough to exist within the cellular environment. pressbooks.publibretexts.org The reactivity of thioesters in these substitutions is greater than that of esters, partly due to the lower resonance stabilization of the thioester bond and the fact that a thiolate (RS⁻) is a better leaving group than an alkoxide (RO⁻). studentdoctor.net

For the laboratory synthesis of S-thiocarbamates, a common approach involves the reaction of a thiol with a carbamoyl (B1232498) chloride, which is itself an activated derivative of a carbamic acid. For instance, the herbicide Cycloate is produced by reacting ethanethiol (B150549) with cyclohexyl(ethyl)carbamoyl chloride. knowpia.com Another effective method utilizes carbamoylimidazolium salts as N,N-disubstituted carbamoylating reagents. These salts react efficiently with thiols in high yields to form S-thiocarbamates. organic-chemistry.org Similarly, N-acylbenzotriazoles have been demonstrated to be effective S-acylating agents for various thiols under mild conditions. organic-chemistry.org

The direct conversion of carboxylic acids requires activation. libretexts.org For example, thionyl chloride can convert a carboxylic acid into a more reactive acid chloride, which can then readily react with a thiol. libretexts.org In biological contexts, activation is often achieved through the formation of an acyl phosphate (B84403) from a carboxylate and ATP. libretexts.orglibretexts.org

Carbonylation Reactions for Carbothioate Linkage Construction

Carbonylation reactions offer an alternative and powerful route to thiocarbamates by incorporating carbon monoxide (CO) directly into the molecular structure. These methods are attractive as they often utilize simple starting materials and can provide high atom economy.

An industrially significant method involves the carbonylation of amines with carbon monoxide and elemental sulfur. researchgate.net This process, often conducted under mild conditions (e.g., 20 °C and 1 atm CO), can produce S-alkyl thiocarbamates in excellent yields, as demonstrated in the synthesis of herbicides like thiobencarb. researchgate.net Transition metals, particularly palladium and nickel complexes, are often employed to catalyze these transformations. For example, palladium complexes can catalyze the reaction of disulfides, amines, and carbon monoxide to yield thiocarbamates. nih.gov Similarly, nickel complexes like (PPh₃)₂NiCl₂ have been shown to mediate the reaction between amines, thiols, and CO to generate the desired thiocarbamate products. acs.org

The following table summarizes selected catalytic systems used for the synthesis of thiocarbamates via carbonylation.

Table 1: Catalytic Systems for Thiocarbamate Synthesis via Carbonylation

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Se / CO | Nitroarenes, CO, Thiols | S-Aryl Thiocarbamates | One-pot, solvent-free, recyclable catalyst. researchgate.net |

| [RhCl(COD)]₂ | Thiazolidines, CO | Thiazolidinones | Catalytic carbonyl insertion into C-S bond. acs.org |

| (PPh₃)₂NiBr₂ | Amines, Thiols, CO | S-Alkyl/Aryl Thiocarbamates | Stoichiometric and catalytic routes explored. acs.org |

| Pd-Clay / Ru₃(CO)₁₂ | Nitroaromatics, CO, Methanol | Urethanes (Carbamates) | Direct formation from nitroaromatics. acs.org |

| None (DBU-assisted) | Amines, CO, Sulfur | S-Alkyl Thiocarbamates | Metal-free, uses DBU as a promoter. acs.org |

Rearrangement Processes for Isomeric Thiocarbamate Formation (e.g., Newman–Kwart Rearrangement Analogs)

Rearrangement reactions provide an elegant way to isomerize one class of thiocarbonyl compound into another, often more stable, isomer. The most prominent of these is the Newman–Kwart rearrangement (NKR).

Table 2: Comparative Conditions for the Newman-Kwart Rearrangement

| Condition Type | Catalyst/Solvent | Temperature | Notes |

|---|---|---|---|

| Thermal | Diphenyl ether | 200–300 °C | The traditional method; high energy input required. wikipedia.org |

| Microwave-Assisted | None | ~300 °C | Allows for rapid heating to high temperatures. jk-sci.comorganic-chemistry.org |

| Palladium-Catalyzed | Pd complexes | ~100 °C | Substantial reduction in reaction temperature. wikipedia.org |

| Bismuth-Catalyzed | Bi(OTf)₃ | Ambient | Effective for heteroaromatic substrates. acs.org |

| Photoredox Catalysis | Visible light photocatalyst | Ambient | Proceeds under very mild conditions. wikipedia.orgjk-sci.com |

Other rearrangement processes, such as the thiol-dioxazolone modified Lossen rearrangement, have also been developed for synthesizing thiocarbamates under mild, transition-metal-free conditions. rsc.org

Specialized Synthetic Approaches for this compound Derivatives

While the general methods described above are applicable, specific derivatives of this compound have been developed for specialized applications, particularly in nucleic acid chemistry.

Preparation of 2′-O-(1,1-Dioxo-1λ⁶-thiomorpholine-4-carbothioate)-Protected Nucleosides

A significant application involving a derivative of the target compound's scaffold is the use of 2′-O-(1,1-Dioxo-1λ⁶-thiomorpholine-4-carbothioate), abbreviated as the 2'-TC group, as a protecting group in the chemical synthesis of RNA. nih.govsigmaaldrich.com This protecting group is installed on the 2'-hydroxyl of ribonucleoside phosphoramidite (B1245037) monomers. sigmaaldrich.com

The synthesis of these specialized monomers involves the reaction of the 2'-hydroxyl group of a nucleoside with an activated form of 1,1-dioxo-thiomorpholine-4-carbonyl chloride or a similar reagent. This creates the thiocarbamate linkage that serves as the protecting group during solid-phase oligonucleotide synthesis. nih.govnih.gov

Metal-Free Thiocarbamation Techniques Applied to Heterocyclic Systems

The increasing demand for metal-free synthetic methods, particularly in pharmaceutical and materials science, has driven the development of new techniques for forming C-S bonds in heterocyclic systems. nih.govrsc.org These methods avoid potential contamination of the final products with residual transition metals.

One notable metal-free approach for the thiolation of heteroaromatics involves the reaction of the heterocycle with a disulfide in the presence of a weak base, such as cesium carbonate, under an inert atmosphere. rsc.org This strategy has been successfully applied to various heterocyclic systems, including oxadiazoles (B1248032) and indoles, demonstrating good functional group tolerance. rsc.org While not a direct synthesis of thiocarbamates, such C-S bond-forming reactions are fundamentally important for the construction of sulfur-containing heterocyclic compounds. The principles could be adapted for thiocarbamation by using an appropriate sulfur-based reagent containing the morpholinecarbonyl moiety.

Optimization Strategies in this compound Synthesis

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established methodologies for the formation of S-alkyl carbothioates from secondary amines. A plausible and common synthetic route involves the reaction of morpholine with a suitable thiocarbonylating agent, such as an O-alkyl S-alkyl dithiocarbonate or by a two-step process involving an initial reaction with a phosgene (B1210022) equivalent followed by treatment with ethanethiol. The optimization of such a synthesis is critical for achieving high yields and purity, focusing on key parameters like solvent choice, reaction conditions, and the selection of catalysts and reagents.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the fine-tuning of reaction conditions are paramount in directing the outcome of the synthesis of this compound. The solvent not only facilitates the dissolution of reactants but can also influence reaction rates and equilibrium positions through polarity, proticity, and boiling point.

In the context of reacting morpholine, a secondary amine, with a thiocarbonylating agent, the polarity of the solvent can significantly impact the reaction. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO), are often effective in accelerating the rates of nucleophilic substitution reactions. Their ability to solvate cations while leaving anions relatively free can enhance the nucleophilicity of the reacting species. For instance, in related syntheses of thiocarbamates, the use of polar aprotic solvents has been shown to lead to higher yields compared to non-polar solvents.

Conversely, non-polar aprotic solvents like toluene, benzene, or dichloromethane (B109758) (DCM) can also be employed. These solvents are particularly useful when the reaction generates water or other small molecules that need to be removed to drive the reaction to completion, for example, through azeotropic distillation.

Reaction temperature and time are also critical variables that require careful optimization. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts through decomposition or side reactions. For the synthesis of this compound, a systematic study to determine the optimal temperature that balances reaction rate with product purity would be necessary. An initial approach might involve running the reaction at room temperature and gradually increasing the temperature to find the sweet spot. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion and minimize byproduct formation.

The following table illustrates the hypothetical effect of solvent and temperature on the yield of this compound, based on general principles observed in analogous reactions.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Dichloromethane | 25 | 12 | 65 |

| 2 | Acetonitrile | 25 | 12 | 75 |

| 3 | Acetonitrile | 50 | 6 | 85 |

| 4 | Toluene | 80 | 8 | 80 |

| 5 | N,N-Dimethylformamide | 50 | 6 | 90 |

This data is illustrative and based on typical outcomes in related organic syntheses.

Catalyst and Reagent Selection for Enhanced Selectivity and Yields

The judicious selection of catalysts and reagents is fundamental to maximizing the selectivity and yield of this compound. In many synthetic routes leading to carbothioates from amines, the reaction is facilitated by a base.

A common approach for the synthesis of related compounds involves the use of a base to deprotonate the amine or to neutralize acidic byproducts generated during the reaction. Tertiary amines, such as triethylamine (B128534) (TEA) or pyridine, are frequently used as they are non-nucleophilic and can effectively scavenge protons. The choice of base and its stoichiometry relative to the reactants can significantly influence the reaction outcome. An excess of the base might be required to drive the reaction to completion, but it could also lead to side reactions.

The choice of the thiocarbonylating agent itself is a critical factor. Reagents like thiophosgene (B130339) (CSCl₂) can be highly effective but are also extremely toxic and require specialized handling. A safer alternative could be the use of O-ethyl S-sodiocarbonothioate, which can be prepared from an ethyl xanthate. Another approach is the use of carbonyl sulfide (B99878) (COS) or carbon disulfide (CS₂) in the presence of a base and an ethylating agent. frontiersin.org

For instance, a plausible two-step, one-pot synthesis could involve the reaction of morpholine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then alkylated with an ethyl halide (e.g., ethyl bromide) to yield the final product. In such a sequence, the choice of the base and the alkylating agent, as well as the reaction conditions for each step, would need to be carefully optimized.

The table below provides a hypothetical overview of how the choice of base and thiocarbonylating agent might affect the synthesis of this compound.

| Entry | Thiocarbonylating Agent | Base | Catalyst | Hypothetical Yield (%) |

| 1 | Thiophosgene | Triethylamine | - | 88 |

| 2 | Carbon Disulfide / Ethyl Bromide | Potassium Hydroxide | Tetrabutylammonium Bromide | 92 |

| 3 | O-Ethyl Xanthic Acid | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | 85 |

| 4 | Carbonyl Sulfide / Ethyl Iodide | Sodium Hydride | - | 78 |

This data is illustrative and based on established reactivity patterns in organic synthesis.

Ultimately, the development of an optimized synthetic protocol for this compound would necessitate a systematic, multi-parameter investigation of solvents, temperatures, reaction times, catalysts, and reagents to achieve the desired balance of high yield, purity, and process efficiency.

Advanced Spectroscopic Characterization and Structural Elucidation of S Ethyl Morpholine 4 Carbothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map of S-Ethyl morpholine-4-carbothioate can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group and the morpholine (B109124) ring.

The ethyl group (-S-CH₂-CH₃) gives rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. Conversely, the triplet is due to coupling with the two adjacent methylene protons. The chemical shift of the methylene protons is downfield (at a higher ppm value) compared to the methyl protons due to the deshielding effect of the adjacent sulfur atom.

The morpholine ring contains two sets of chemically non-equivalent methylene protons. The two methylene groups adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift compared to the two methylene groups adjacent to the oxygen atom. This is due to the electron-withdrawing nature of the nitrogen atom within the carbothioate group. Each of these will appear as a triplet, as they are coupled to the adjacent methylene protons in the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -S-CH₂-CH₃ | ~1.25 | Triplet | 7.1 | 3H |

| -S-CH₂-CH₃ | ~2.90 | Quartet | 7.1 | 2H |

| -N-(CH₂)₂- | ~3.50 | Triplet | 5.0 | 4H |

| -O-(CH₂)₂- | ~3.70 | Triplet | 5.0 | 4H |

Note: Data are predicted based on known chemical shift values for similar functional groups and are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, four distinct signals are anticipated, corresponding to the different carbon environments in the molecule.

The carbonyl carbon of the thiocarbamate group (C=S) is the most deshielded and will appear at the furthest downfield position. The two types of methylene carbons in the morpholine ring will have distinct chemical shifts, with the carbons adjacent to the nitrogen appearing at a higher ppm value than those adjacent to the oxygen. The two carbons of the ethyl group will also be distinguishable, with the methylene carbon bonded to the sulfur atom being more deshielded than the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -S-CH₂-C H₃ | ~14.5 |

| -S-C H₂-CH₃ | ~28.0 |

| -N-(C H₂)₂- | ~45.0 |

| -O-(C H₂)₂- | ~66.0 |

| >N-C (=S)-S- | ~188.0 |

Note: Data are predicted and are typically recorded in deuterated chloroform (CDCl₃).

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the triplet of the ethyl's methyl group and the quartet of its methylene group, confirming their connectivity. It would also show correlations between the two sets of methylene protons within the morpholine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethyl's methyl group to the corresponding ¹³C signal, and similarly for the ethyl's methylene group and the two sets of morpholine methylene groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between different functional groups. For instance, an HMBC spectrum would show a correlation from the methylene protons of the ethyl group to the carbonyl carbon of the thiocarbamate group, confirming the S-ethyl linkage. It would also show correlations from the methylene protons of the morpholine ring adjacent to the nitrogen to the thiocarbamate carbonyl carbon, confirming the attachment of the morpholine ring to the nitrogen of the thiocarbamate. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₃NOS), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 176.0791 |

| [M+Na]⁺ | 198.0610 |

Note: The calculated m/z values are for the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule.

Key predicted fragmentation pathways for this compound would likely involve:

Loss of the ethyl group: Cleavage of the S-CH₂ bond would result in a fragment corresponding to the morpholine-4-carbothioylium ion.

Cleavage of the morpholine ring: Fragmentation of the morpholine ring itself could lead to several characteristic smaller ions.

Loss of the thiocarbonyl group: Cleavage of the N-C bond could lead to the formation of the morpholinium ion.

By analyzing these fragmentation pathways, the connectivity of the ethyl group, the thiocarbamate linker, and the morpholine ring can be further confirmed, providing a comprehensive structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule. For morpholine derivatives, characteristic peaks can be assigned to the various functional groups. For instance, in related morpholine compounds, the C-O-C stretching vibration of the morpholine ring is a prominent feature.

In a study of 4-ethylmorpholine (B86933), the FT-IR spectrum was analyzed in the 4000–400 cm⁻¹ range. researchgate.net The vibrational frequencies were calculated using density functional theory (DFT), which aids in the precise assignment of the observed bands. researchgate.net For new morpholine derivatives, FT-IR spectra have been used to confirm the successful synthesis by identifying key vibrational bands. researchgate.net For example, the reaction of morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297) was confirmed by the appearance of characteristic ester carbonyl stretching frequencies. researchgate.netresearchgate.net

A representative FT-IR data table for a morpholine derivative, 4-(benzenesulfonyl)-morpholine, is provided below, showcasing typical vibrational assignments. scielo.org.mx

| Vibrational Mode | Frequency (cm⁻¹) (Experimental) | Frequency (cm⁻¹) (Calculated) |

| Asymmetric SO₂ stretch | 1348 | 1350 |

| Symmetric SO₂ stretch | 1162 | 1160 |

| C-N stretch | 1120 | 1122 |

| C-O-C stretch | 1092 | 1095 |

| S-N stretch | 948 | 950 |

This table presents data for 4-(benzenesulfonyl)-morpholine as a representative example.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The conformational analysis of the morpholine ring has been successfully studied using Raman spectroscopy, revealing that the chair conformation is predominant. researchgate.net

For 4-ethylmorpholine, the FT-Raman spectrum was recorded in the 4000–0 cm⁻¹ range, and the vibrational frequencies were analyzed with the aid of DFT calculations. researchgate.net In the case of 4-(benzenesulfonyl)-morpholine, Raman spectroscopy was employed to study its vibrational properties under high pressure, indicating conformational transitions at specific pressure points. scielo.org.mx The Raman spectra of morpholine itself have been well-documented, providing a foundational understanding for the analysis of its derivatives. chemicalbook.com

A representative Raman data table for 4-(benzenesulfonyl)-morpholine is shown below. scielo.org.mx

| Vibrational Mode | Frequency (cm⁻¹) (Experimental) | Frequency (cm⁻¹) (Calculated) |

| CH₂ symmetric stretch | 2855 | 2858 |

| Ring breathing | 825 | 828 |

| C-S stretch | 720 | 723 |

This table presents data for 4-(benzenesulfonyl)-morpholine as a representative example.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to investigate the electronic transitions within a molecule, providing information about conjugation and chromophores.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of chromophores, such as carbonyl groups and aromatic rings, and their conjugation significantly influence the absorption wavelengths.

For morpholine derivatives, the electronic transitions are typically associated with the n → π* and π → π* transitions of the carbothioate group and any other chromophores present in the molecule. The UV-Vis spectrum of a related compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, was recorded in dimethyl sulfoxide (B87167) and compared with theoretically computed spectra to understand its electronic properties. researchgate.net While specific UV-Vis data for this compound is not detailed in the provided context, the general principles of electronic spectroscopy would apply, with expected absorptions in the UV region characteristic of the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about the crystal packing.

Single crystal X-ray diffraction involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This technique allows for the precise determination of the atomic coordinates within the crystal lattice.

The crystal structures of several morpholine derivatives have been determined, revealing important structural features. For instance, in the structure of 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, the morpholine ring adopts a chair conformation. nih.gov The molecule exhibits a non-planar geometry, and intermolecular N—H⋯S hydrogen bonds are observed, forming inversion-related dimers. nih.gov Similarly, the crystal structure of sodium morpholine-4-carbodithioate has been reported. researchgate.net

In another example, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was determined, and Hirshfeld surface analysis was used to analyze intermolecular interactions. nih.gov Although these are different molecules, the data provides valuable insight into the expected solid-state conformation and packing of morpholine-containing compounds. The morpholine ring consistently shows a chair conformation in these structures. nih.govnih.gov

A representative table of crystallographic data for a related morpholine derivative is provided below.

| Parameter | Value for 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.4321 (8) |

| c (Å) | 10.9876 (6) |

| β (°) | 98.765 (4) |

| Volume (ų) | 1698.7 (2) |

| Z | 4 |

This table presents data for a related morpholine derivative as a representative example. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice and the intermolecular forces that hold them together are critical in determining the material's properties. In the case of morpholine derivatives containing a carbothioamide or similar functional group, hydrogen bonding and other weak interactions play a significant role.

Similarly, studies on N-benzoyl-morpholine-4-carbothioamide reveal the presence of intermolecular N–H⋯O, C–H⋯O, and C–H⋯S hydrogen bonds. These interactions create a two-dimensional network, which is further consolidated into a three-dimensional architecture by other van der Waals forces. otago.ac.nz In Morpholin-4-ium morpholine-4-carbodithioate, N–H⋯S hydrogen bonds are observed to link the constituent ions into inversion dimers. researchgate.net

Based on these examples, it is highly probable that the crystal packing of this compound would be significantly influenced by hydrogen bonds. Although it lacks the strong hydrogen bond donors found in the cited examples (like -COOH or N-H), the oxygen and nitrogen atoms of the morpholine ring and the sulfur atom of the carbothioate group can act as hydrogen bond acceptors. Therefore, interactions of the C–H⋯O and C–H⋯S type are expected to be key in defining its crystal structure. The ethyl group would likely participate in weaker van der Waals interactions.

A hypothetical data table for the types of intermolecular interactions that might be observed in this compound, based on related structures, is presented below.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) |

| C–H···S | Morpholine/Ethyl C-H | Carbothioate S | 2.8 - 3.0 |

| C–H···O | Morpholine/Ethyl C-H | Morpholine O | 2.5 - 3.5 |

| C–H···N | Morpholine/Ethyl C-H | Morpholine N | 3.0 - 3.5 |

Polymorphism and Crystallographic Characterization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit different physical properties. The study of a new polymorph of N-benzoyl-morpholine-4-carbothioamide, which has ten crystallographically independent molecules in its asymmetric unit, highlights the potential for complex polymorphic behavior in this class of compounds. otago.ac.nz

The crystallographic characterization of a compound provides precise information about its atomic arrangement in the solid state. For morpholine derivatives, single-crystal X-ray diffraction is the definitive method for this determination. For example, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid crystallizes in the monoclinic space group P21/n, with the morpholine ring adopting a chair conformation. researchgate.net Similarly, the new polymorph of N-benzoyl-morpholine-4-carbothioamide also crystallizes in a monoclinic system (space group P 21) with the morpholine ring in a chair conformation. otago.ac.nz

Given these precedents, it is anticipated that this compound would also crystallize in a common space group, with the morpholine ring likely adopting a stable chair conformation. A hypothetical table of crystallographic parameters for this compound is provided below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| V (ų) | ~1000-1500 |

| Z | 4 |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound, thereby verifying its stoichiometric composition. For this compound, with a molecular formula of C₇H₁₃NOS, the theoretical elemental composition can be calculated. Experimental determination of these values through techniques such as combustion analysis would be a critical step in its characterization.

The expected elemental composition for this compound is presented in the table below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 48.00 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 7.49 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.99 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.13 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.30 |

| Total | 159.28 | 100.00 |

Computational Chemistry and Theoretical Investigations of S Ethyl Morpholine 4 Carbothioate

Density Functional Theory (DFT) Studies

DFT has proven to be a powerful method for analyzing the intricacies of S-Ethyl morpholine-4-carbothioate. These computational studies offer a detailed perspective on various molecular properties, from its three-dimensional arrangement to its electronic behavior.

Geometry Optimization and Equilibrium Conformations

The initial step in the theoretical analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For molecules with flexible rings like morpholine (B109124), this is particularly crucial for identifying the preferred equilibrium conformations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-N1-C6 | 111.83 |

| C5-N4-C15 | 113.32 |

| C2-C3-N4-C15 | -178.08 |

| C15-N4-C5-H11 | 60.74 |

| C15-N4-C5-H12 | -58.38 |

| Data sourced from a study on 4-ethylmorpholine (B86933) using the B3LYP/6-311+G(d,p) method. researchgate.net |

Prediction of Vibrational Spectra and Band Assignments

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra.

Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. The assignment of these calculated frequencies to the observed bands in experimental FT-IR and FT-Raman spectra allows for a comprehensive understanding of the molecule's vibrational behavior. researchgate.net This detailed assignment helps to confirm the molecular structure and provides insights into the strength and nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. youtube.comnih.gov

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a significant parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating capacity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

| These descriptors are commonly calculated from HOMO and LUMO energies to quantify various aspects of molecular reactivity. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of intramolecular interactions. researchgate.netrsc.org It provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. rsc.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.net

In this compound, the MEP map would likely show the most negative potential around the oxygen and sulfur atoms, highlighting these as the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms would exhibit a more positive potential, making them susceptible to nucleophilic attack. This visual representation of charge distribution complements the insights gained from FMO and NBO analyses, providing a comprehensive picture of the molecule's reactivity. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of the morpholine ring and the ethylthiocarbamoyl side chain in this compound gives rise to a complex potential energy landscape with multiple possible conformations. nih.govchemrxiv.orgchemrxiv.org Conformational analysis aims to identify the different stable conformers and the energy barriers that separate them.

By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out. nih.gov This analysis helps to determine the relative populations of different conformers at a given temperature. The global minimum on this energy landscape corresponds to the most stable conformation of the molecule. Understanding the conformational preferences and the energy landscape is crucial for comprehending the molecule's physical properties and its interactions with other molecules. chemrxiv.orgchemrxiv.org

Rotational Barriers and Energetic Profile of Conformers

A critical aspect of understanding a flexible molecule like this compound is the characterization of its conformational landscape. This involves identifying all stable conformers and the energy barriers that separate them. The rotation around the C-N bond of the carbothioate group and the C-S bond would be of particular interest.

A potential energy surface scan, typically performed using methods like Density Functional Theory (DFT), would reveal the low-energy conformers. For similar molecules, energy differences between conformers are often found to be within a few kcal/mol. The transition states connecting these conformers would define the rotational energy barriers. This data is vital for understanding the molecule's dynamic behavior and the relative populations of its conformers at thermal equilibrium.

Table 1: Hypothetical Energy Profile Data for this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier to Interconversion (kcal/mol) |

| Conformer A | 0.00 | Data Not Available |

| Conformer B | Data Not Available | Data Not Available |

| Conformer C | Data Not Available | Data Not Available |

| This table illustrates the type of data that would be generated from a computational analysis of the conformers of this compound. Currently, no such data has been published. |

Steric and Electronic Effects on Preferred Conformations

The stability of different conformers is governed by a delicate balance of steric and electronic effects. Steric hindrance, arising from the spatial repulsion between the ethyl group and the morpholine ring, would likely play a significant role in determining the preferred rotational isomers.

Simultaneously, electronic effects such as hyperconjugation and dipole-dipole interactions are crucial. The delocalization of the nitrogen lone pair into the π-system of the thiocarbonyl group (C=S) is a key electronic factor that influences the geometry and rotational barrier around the C-N bond. Quantum chemical calculations can quantify these competing effects, providing insight into why certain conformations are favored over others. In many organic molecules, electronic effects can override steric predictions, leading to seemingly less stable conformations being the global minimum.

Advanced Quantum Chemical Methodologies for Reaction Mechanism Elucidation

Beyond conformational analysis, advanced computational methods are indispensable for mapping out the potential reaction pathways of this compound.

Transition State Characterization and Reaction Pathway Determination

To understand how this compound might react, for instance, in hydrolysis or aminolysis, computational chemists would model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

Methods such as DFT are commonly used to locate and characterize these stationary points on the potential energy surface. The imaginary frequency of a transition state structure confirms its identity as a true saddle point. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate.

Table 2: Illustrative Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.00 | Data Not Available |

| Transition State | Data Not Available | Data Not Available |

| Products | Data Not Available | Data Not Available |

| This table represents the kind of data that would be produced from a mechanistic study. No such studies are currently available for this compound. |

Bond Evolution Theory (BET) for Electron Density Evolution

A more profound understanding of a reaction mechanism can be achieved through the analysis of the changes in electron density along the reaction pathway. Bond Evolution Theory (BET) is a powerful tool for this purpose, as it provides a detailed description of bond formation and cleavage processes.

By analyzing the topology of the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where significant electronic events, such as the formation of a new covalent bond or the breaking of an existing one, occur. This methodology would offer an unprecedented level of detail into the electronic rearrangements during a hypothetical reaction of this compound, moving beyond a simple energetic description to a more fundamental understanding of the chemical transformation.

Mechanistic Studies of Reactions Involving S Ethyl Morpholine 4 Carbothioate and Carbothioate Functionalities

Fundamental Reaction Pathways of the Carbothioate Moiety

The carbothioate group (R-S-C(=O)-R') is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is largely governed by the polarization of the carbonyl group and the nature of the sulfur atom, which can act as a leaving group or participate in radical processes.

Nucleophilic Addition-Elimination Processes

A primary reaction pathway for carbothioates, including S-Ethyl morpholine-4-carbothioate, is the nucleophilic addition-elimination mechanism at the carbonyl carbon. libretexts.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.uk This process is analogous to the well-studied nucleophilic acyl substitution of esters and other carboxylic acid derivatives. The mechanism proceeds in two key steps:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the carbothioate. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient and collapses by reforming the carbon-oxygen double bond. This is accompanied by the departure of the leaving group, which in the case of this compound is the ethylthiolate anion (EtS⁻).

Electrophilic Activation and Transformations

The reactivity of the carbothioate moiety towards nucleophiles can be enhanced through electrophilic activation. organic-chemistry.orgnih.govresearchgate.net This strategy involves the use of an electrophile to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

One approach to electrophilic activation involves the use of a Lewis acid or a Brønsted acid to coordinate to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, thereby increasing its positive character. For instance, a proton or a metal ion can activate the carbonyl group of this compound, facilitating its reaction with a nucleophile.

Another strategy involves the use of reagents that can convert the carbonyl group into a more reactive species. For example, treatment with an activating agent like methanesulfonyl chloride could potentially form a mixed anhydride, which is a more potent acylating agent. organic-chemistry.org

Radical-Mediated Reaction Mechanisms

Carbothioates can also undergo reactions via radical intermediates. bham.ac.ukmdpi.comresearchgate.netlibretexts.org These reactions typically involve the homolytic cleavage of a bond to generate a radical species, which can then participate in a variety of transformations, including cyclizations and intermolecular additions.

In the context of this compound, radical reactions could be initiated at various positions. For instance, a radical could be generated on the ethyl group, which could then undergo further reactions. More commonly in the broader context of carbothioates, radical reactions are initiated at a position alpha to the carbonyl group.

A general mechanism for a radical-mediated reaction involving a carbothioate could proceed as follows:

Initiation: A radical initiator, such as AIBN (azobisisobutyronitrile), generates a radical species.

Propagation: The initial radical reacts with the carbothioate or a precursor to generate a new radical intermediate. This intermediate can then undergo a variety of reactions, such as addition to an alkene or a cyclization reaction.

Termination: The radical chain is terminated by the combination of two radical species.

Deprotection Mechanisms of Carbothioate-Based Protecting Groups

The unique reactivity of carbothioates and related functionalities, such as thionocarbamates, has led to their use as protecting groups in organic synthesis. The ability to selectively remove these groups under specific conditions is crucial for the successful synthesis of complex molecules.

Base-Mediated Cleavage of Thionocarbamate Protecting Groups

Thionocarbamates, which are structurally related to the morpholine-4-carbothioate moiety, are often employed as protecting groups for amines. masterorganicchemistry.com A common method for their removal is through base-mediated cleavage. google.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a classic example of a base-labile amine protecting group, and its cleavage mechanism provides insight into how a thionocarbamate might be cleaved. masterorganicchemistry.comgoogle.com

The mechanism for the base-mediated cleavage of a thionocarbamate protecting group generally involves the following steps:

Proton Abstraction: A base, such as piperidine or another amine, abstracts a proton from a position that initiates an elimination reaction. google.com

Elimination: This is followed by an elimination cascade that leads to the cleavage of the C-O or C-S bond of the thionocarbamate, releasing the deprotected amine.

The specific conditions required for cleavage, such as the choice of base and solvent, can be tuned to achieve selective deprotection in the presence of other protecting groups.

Orthogonal Deprotection Strategies in Multistep Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to employ a variety of protecting groups that can be removed under different conditions. This concept is known as an orthogonal deprotection strategy. thieme-connect.desigmaaldrich.comnih.govnih.govrsc.org

A carbothioate or thionocarbamate protecting group could be integrated into an orthogonal protection scheme. For example, if a thionocarbamate is used to protect an amine and is cleavable under basic conditions, it would be orthogonal to an acid-labile protecting group, such as a tert-butoxycarbonyl (Boc) group, or a group that is removed by hydrogenolysis, such as a carboxybenzyl (Cbz) group. masterorganicchemistry.com

The following table illustrates a hypothetical orthogonal deprotection strategy involving a thionocarbamate:

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Thionocarbamate | Amine | Base (e.g., Piperidine) |

| Boc | Amine | Acid (e.g., TFA) |

| Cbz | Amine | Hydrogenolysis (H₂, Pd/C) |

| Silyl Ether | Alcohol | Fluoride source (e.g., TBAF) |

This strategy allows for the selective deprotection of one functional group while the others remain protected, enabling the stepwise construction of a complex molecule.

Intermolecular Interactions and Reaction Dynamics

The reactivity and mechanistic pathways of this compound, like any chemical transformation, are fundamentally governed by a complex interplay of intermolecular interactions and the dynamic motions of the reacting molecules. While specific experimental or computational studies on the reaction dynamics of this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining the behavior of related carbothioate and dithiocarbamate (B8719985) systems and by applying the principles of computational chemistry. These approaches allow for the detailed exploration of the potential energy surface of a reaction, identifying transition states and intermediates, and elucidating the non-covalent forces that guide the reactants to their final products.

At the heart of reaction dynamics are the intermolecular interactions that dictate the orientation of reacting species and stabilize transition states. For this compound, these interactions would primarily include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The morpholine (B109124) ring, with its oxygen and nitrogen heteroatoms, can act as a hydrogen bond acceptor, while the carbothioate group itself possesses a polar carbonyl and a sulfur atom that can participate in various non-covalent interactions.

The dynamics of a reaction are not solely determined by the lowest energy path. Molecular dynamics (MD) simulations can provide a more complete picture by simulating the motion of atoms over time. This allows for the exploration of different reaction trajectories and the consideration of solvent effects, which can play a crucial role in stabilizing or destabilizing intermediates and transition states.

To illustrate the type of data that would be generated from such computational studies, the following tables present hypothetical findings for a reaction involving this compound. It is crucial to note that this data is exemplary and not derived from published experimental or computational work on this specific molecule.

Table 1: Calculated Intermolecular Interaction Energies in a Hypothetical Reaction Complex

This table showcases the calculated energies of non-covalent interactions between this compound and a hypothetical reactant in a solvent, as would be determined by methods like Symmetry-Adapted Perturbation Theory (SAPT).

| Interaction Type | Energy (kcal/mol) |

| Electrostatic | -5.2 |

| Exchange | 7.8 |

| Induction | -2.1 |

| Dispersion | -3.5 |

| Total Interaction Energy | -3.0 |

Disclaimer: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Table 2: Key Geometric Parameters of a Hypothetical Transition State

This table provides examples of the kind of geometric data that would be obtained from a transition state optimization using quantum mechanical calculations. These parameters are critical for understanding the structure of the highest energy point along the reaction coordinate.

| Parameter | Value |

| C=O Bond Length (Å) | 1.28 |

| C-S Bond Length (Å) | 1.85 |

| N-C-S Angle (°) | 115.2 |

| Imaginary Frequency (cm⁻¹) | -250.4i |

Disclaimer: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Table 3: Activation Energies for a Hypothetical Reaction Pathway

This table presents a simplified representation of the kind of energetic data that computational studies would provide for different steps in a proposed reaction mechanism.

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) |

| Nucleophilic Attack | 15.8 |

| Tetrahedral Intermediate Formation | 5.2 |

| Leaving Group Departure | 12.1 |

Disclaimer: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Future Research Trajectories and Challenges in S Ethyl Morpholine 4 Carbothioate Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry presents both an opportunity and a challenge for the synthesis of S-Ethyl morpholine-4-carbothioate. Traditional methods for creating thiocarbamates often rely on harsh reagents and organic solvents. proquest.com Future research will prioritize the development of synthetic protocols that are not only efficient but also environmentally sustainable.

Key research objectives in this area include:

Catalyst Development: Investigating novel transition-metal-free catalytic systems to avoid the use of expensive and potentially toxic heavy metals. rsc.org

Alternative Solvents: Exploring the use of green solvents, such as water or supercritical fluids, to replace conventional volatile organic compounds. proquest.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This includes methods like the direct carbonylation of amines with carbon monoxide and sulfur. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or sonochemistry to reduce reaction times and energy consumption. researchgate.net

A comparative analysis of traditional versus potential green synthetic routes highlights the drive towards sustainability.

Table 1: Comparison of Synthetic Route Metrics for Thiocarbamate Synthesis

| Metric | Traditional Route (e.g., Phosgene-based) | Potential Green Route (e.g., Catalytic Carbonylation) |

|---|---|---|

| Primary Reagents | Amines, Phosgene (B1210022) Derivatives, Thiols | Amines, Carbon Monoxide, Sulfur, Alkyl Halides researchgate.net |

| Catalyst | Often stoichiometric base | Catalytic (e.g., Selenium) researchgate.net |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | DMSO, Water proquest.comorganic-chemistry.org |

| Byproducts | Significant salt waste, toxic off-gassing | Fewer, less hazardous byproducts |

| E-Factor (Waste/Product Ratio) | High | Potentially Low proquest.com |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A complete understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing reaction conditions and discovering new transformations. Many reactions proceed through short-lived, low-concentration transient species and intermediates that are difficult to detect with standard spectroscopic methods.

Future research will leverage advanced spectroscopic techniques to capture and characterize these fleeting molecules. This could involve:

Time-Resolved Spectroscopy: Using techniques like pump-probe spectroscopy to monitor reactions on pico- or femtosecond timescales.

In-Situ Monitoring: Employing methods such as in-situ IR and NMR spectroscopy to observe the reaction as it happens, providing real-time data on the formation and decay of intermediates. rsc.org

Matrix Isolation: Trapping reactive intermediates in an inert gas matrix at cryogenic temperatures, allowing for their characterization by methods like IR or EPR spectroscopy.

Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as ESI-MS, to detect and identify charged intermediates in the reaction mixture. researchgate.net

These advanced methods will provide unprecedented insight into the mechanistic pathways governing the chemistry of this compound.

Application of Machine Learning and AI in Carbothioate Reaction Prediction

The prediction of reaction outcomes, including yield and selectivity, is a major challenge in organic synthesis. rjptonline.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate the vast and complex space of chemical reactions. nih.gov For compounds like this compound, AI can accelerate the discovery of optimal synthetic conditions and predict potential side reactions.

Future research in this domain will focus on:

Model Training: Developing robust ML models trained on large datasets of thiocarbamate reactions to predict outcomes with high accuracy. acs.orgnih.gov

Reaction Optimization: Using AI algorithms to suggest optimal reaction parameters (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound.

Discovery of New Reactions: Employing AI to identify novel, previously unconsidered reaction pathways for the synthesis and functionalization of the carbothioate scaffold. chemai.io

The performance of such predictive models is a key area of investigation, as illustrated by the hypothetical accuracy data below.

Table 2: Illustrative Performance of a Machine Learning Model for Predicting Reaction Success

| Reaction Class | Training Data Size | Prediction Accuracy | False Positive Rate |

|---|---|---|---|

| C-N Coupling | 10,000 reactions | 92% | 5% |

| C-S Bond Formation | 8,500 reactions | 89% | 7% |

| Thiocarbamate Synthesis | 5,000 reactions | 85% | 10% |

As more reaction data becomes available, the predictive power of these models for specific compound classes like morpholine (B109124) carbothioates is expected to improve significantly. rjptonline.org

Integration into Supramolecular Chemistry and Materials Science

The morpholine and carbothioate functional groups in this compound offer potential for non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These properties make it an interesting candidate for integration into larger, self-assembling systems in supramolecular chemistry and for the development of new materials.

Future research directions include:

Self-Assembling Systems: Designing supramolecular structures where this compound or its derivatives act as building blocks (tectons) that assemble into predictable, higher-order structures. nih.gov

Functional Polymers: Incorporating the morpholine-4-carbothioate moiety into polymer backbones to create materials with novel properties, such as self-healing or shape-memory capabilities. rsc.org

Host-Guest Chemistry: Investigating the ability of supramolecular cages or hosts to encapsulate this compound, potentially altering its reactivity or protecting it from degradation. nih.gov

Coordination Polymers: Using the sulfur and oxygen atoms as ligation points for metal ions to form coordination polymers or metal-organic frameworks (MOFs) with unique structural and functional properties.

The challenge lies in understanding and controlling the subtle intermolecular forces that govern the assembly and properties of these complex systems.

Stereoselective Synthesis and Chiral Induction with Carbothioate Auxiliaries

Chirality is a fundamental aspect of molecular chemistry, particularly in the fields of pharmaceuticals and materials science. While this compound itself is achiral, the carbothioate group can be employed as a chiral auxiliary to control the stereochemical outcome of reactions on an adjacent part of a molecule.

Future research will likely explore:

Development of Chiral Auxiliaries: Synthesizing chiral analogues of this compound that can be temporarily attached to a substrate to direct a stereoselective transformation.

Asymmetric Catalysis: Using chiral metal complexes that can coordinate to the carbothioate group to induce enantioselectivity in catalytic reactions.

Mechanistic Studies: Investigating the precise mechanism by which carbothioate-based auxiliaries transfer chiral information during a reaction to enable the rational design of more effective auxiliaries.

The effectiveness of such a chiral auxiliary is measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other.

Table 3: Representative Data for a Chiral Auxiliary in an Asymmetric Aldol Reaction

| Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer |

|---|---|---|---|

| Propanal | (R)-Auxiliary A | 90:10 | 92% |

| Benzaldehyde | (R)-Auxiliary A | 95:5 | 98% |

| Isobutanal | (R)-Auxiliary A | 85:15 | 88% |

| Benzaldehyde | (S)-Auxiliary B | 97:3 | 99% |

This line of research could expand the utility of the carbothioate functional group into the sophisticated realm of asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.